
4-(Aminomethyl)benzene-1,2,3-triol hydrochloride
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Overview
Description
4-(Aminomethyl)benzene-1,2,3-triol hydrochloride is a chemical compound with the molecular formula C7H9NO3·HCl. It is a derivative of benzene, featuring an aminomethyl group and three hydroxyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)benzene-1,2,3-triol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,2,3-trihydroxybenzene.
Aminomethylation: The aminomethyl group is introduced through a reaction with formaldehyde and ammonia or an amine under acidic conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzene-1,2,3-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(Aminomethyl)benzene-1,2,3-triol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzene-1,2,3-triol hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzene-1,2-diol hydrochloride
- 4-(Aminomethyl)benzene-1,3-diol hydrochloride
- 4-(Aminomethyl)benzene-1,2,4-triol hydrochloride
Uniqueness
4-(Aminomethyl)benzene-1,2,3-triol hydrochloride is unique due to the specific arrangement of hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, differentiating it from other similar compounds .
Properties
Molecular Formula |
C7H10ClNO3 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
4-(aminomethyl)benzene-1,2,3-triol;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c8-3-4-1-2-5(9)7(11)6(4)10;/h1-2,9-11H,3,8H2;1H |
InChI Key |
ALQPWBHXARFSEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CN)O)O)O.Cl |
Origin of Product |
United States |
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